molecular formula C7H6BrCl B1630557 4-Chlorobenzyl bromide CAS No. 622-95-7

4-Chlorobenzyl bromide

Cat. No. B1630557
CAS RN: 622-95-7
M. Wt: 205.48 g/mol
InChI Key: KQNBRMUBPRGXSL-UHFFFAOYSA-N
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Description

4-Chlorobenzyl bromide is a chemical compound with the formula C7H6BrCl . It is also known by other names such as p-Chlorobenzyl bromide, Benzene, 1-(bromomethyl)-4-chloro-, and 1-(bromomethyl)-4-chlorobenzene .


Synthesis Analysis

4-Chlorobenzyl bromide can be synthesized by reacting 4-chlorobenzyl alcohol with bromodimethylsulfonium bromide (BDMS) . It can also be synthesized by refluxing a mixture of 4-chlorobenzaldehyde .


Molecular Structure Analysis

The molecular weight of 4-Chlorobenzyl bromide is 205.480 . The IUPAC Standard InChI is InChI=1S/C7H6BrCl/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 . The chemical structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Chlorobenzyl bromide undergoes carbonylation in the presence of dimer of chloro(1,5-cyclooctadiene)rhodium(I) to yield the corresponding phenylacetic acid .


Physical And Chemical Properties Analysis

4-Chlorobenzyl bromide has a molecular weight of 205.48 g/mol . It has a computed XLogP3 of 3.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has one rotatable bond . The exact mass is 203.93414 g/mol .

Scientific Research Applications

Formation and Speciation in Chlorinated Drinking Water

4-Chlorobenzyl bromide plays a role in the formation and speciation of disinfection byproducts (DBPs) in chlorinated drinking water. The presence of bromide ions can significantly affect the formation of various halogenated DBPs, including new aromatic halogenated compounds (Pan & Zhang, 2013).

Bromide Concentration Measurement Techniques

Methods have been developed for determining bromide concentrations in various environments, such as water and chemical transport studies. These techniques include colorimetric methods and microwell methods, which are crucial for understanding the environmental behavior of bromide (Lepore & Barak, 2009).

Synthesis and Structural Characterization in Chemistry

4-Chlorobenzyl bromide is used in the synthesis of various chemical compounds, including CCR5 antagonists, which have shown potential in medicinal chemistry. The compound serves as an intermediate in various synthetic pathways (Cheng, 2014); (Cheng, 2015).

Impact on Haloacetic Acid Speciation

The presence of bromide ions can significantly influence the speciation of haloacetic acids in water treatment processes, highlighting the environmental and health implications of bromide-containing compounds in water sources (Cowman & Singer, 1996).

Catalytic Effects in Chemical Reactions

Research has also explored the catalytic effects of compounds like 4-chlorobenzyl bromide in various chemical reactions, including nucleophilic aromatic substitution reactions. These studies provide insights into reaction mechanisms and the role of different halogens as leaving groups (Crooks & Copley, 1993).

Protein Reagents in Biochemistry

In biochemistry, compounds like 4-chlorobenzyl bromide have been studied as potential protein reagents. These compounds interact with amino acids and other protein components, offering insights into protein structure and function (Diopoh & Olomucki, 1972).

Safety And Hazards

4-Chlorobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are recommended .

properties

IUPAC Name

1-(bromomethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNBRMUBPRGXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211247
Record name 1-(Bromomethyl)-4-chlorobenzene
Source EPA DSSTox
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Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl bromide

CAS RN

622-95-7
Record name 4-Chlorobenzyl bromide
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Record name 1-(Bromomethyl)-4-chlorobenzene
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Record name 1-(Bromomethyl)-4-chlorobenzene
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Record name 1-(bromomethyl)-4-chlorobenzene
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Record name 4-Chlorobenzyl bromide
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Synthesis routes and methods I

Procedure details

To a suspension of 4-chlorobenzyl alcohol (14.26 g, 100 mmol) in CH2Cl2 (40 mL) at ambient temperature was added added dropwise a solution of PBr3 in CH2Cl2 (1.0M, 32 mL, 32 mmol). The reaction mixture was stirred for 72 hours at ambient temperature and then was poured slowly onto ice. The layers were separated and the organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give 4-chlorobenzyl bromide (19.76 g) as a colorless solid.
Quantity
14.26 g
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40 mL
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32 mL
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Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (19 g, 0.107 mole) and benzoyl peroxide (2.5 g, 0.01 mole) were added to p-chlorotoluene (13 g, 0.103 mole) in carbon tetrachloride (100 mL). The reaction mixture was stirred and refluxed gently for 2 hours. When the succinimide rose to the surface, the reaction was finished. The solution was cooled to room temperature and the succinimide was filtered off. The filtrate was evaporated on a rotary evaporator. Then distillation gave p-chlorobenzyl bromide as colorless crystal (80° C.-85° C./1 mm Hg).
Quantity
19 g
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2.5 g
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13 g
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100 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

100 ml of HBr (48%) were heated to 90° and treated portionwise with 1.43 g (0.01 mol) of 4-chlorobenzyl alcohol. The mixture was stirred for 1/4 hr. and then cooled to room temperature. The mixture was extracted with ethyl acetate and the organic phase was washed with water and saturated sodium chloride solution and dried over sodium sulfate. 1.82 g (88.6%) of 4-chloro-benzyl bromide were obtained as colorless crystals; m.p. 53°-55°.
Quantity
1.43 g
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reactant
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorobenzyl bromide
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4-Chlorobenzyl bromide
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4-Chlorobenzyl bromide
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4-Chlorobenzyl bromide
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4-Chlorobenzyl bromide

Citations

For This Compound
355
Citations
GM Dugmore, GJ Powels, B Zeelie - Journal of Molecular Catalysis A …, 1995 - Elsevier
… 4, which compares the rates of 4chlorobenzyl bromide formation and 4-chlorotoluene consumption as a function of CAB concentration, shows that 4-chlorobenzyl bromide formation is …
Number of citations: 29 www.sciencedirect.com
P Chen, D Li, L Zhang - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… The title compound, C 15 H 10 ClNO 2 , was synthesized by the reaction of 4-chlorobenzyl bromide with phthalimide. The phthalimide ring system is essentially planar and is twisted …
Number of citations: 3 scripts.iucr.org
R KALIR, A WARSHAWSKY, M FRIDKIN… - European Journal of …, 1975 - Wiley Online Library
… Reaction of 3-nitro-4-chlorobenzyl alcohol or of 3-nitro-4-chlorobenzyl bromide with polystyrene in the presence of aluminium trichloride yielded (3-nitro-4-ch1oro)benzylated …
Number of citations: 104 febs.onlinelibrary.wiley.com
JF Allen, NB Chapman - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… The product was acidified with 6~-hydrochloric acid, unchanged 4-chlorobenzyl bromide was extracted with ether, and the aqueous layer was basified with 4~-sodium hydroxide. The …
Number of citations: 7 pubs.rsc.org
S Gazi, R Ananthakrishnan - RSC advances, 2012 - pubs.rsc.org
… Hence, when 1 mmol of 4-chlorobenzyl alcohol was heated with 1 mmol of BDMS in acetonitrile for 4 h, 4-chlorobenzyl bromide was found to be as the exclusive product (Scheme 2) in …
Number of citations: 44 pubs.rsc.org
R Ghorbani-Vaghei, L Shiri… - Bulletin of the Korean …, 2013 - researchgate.net
… of 4-chlorobenzyl alcohol to 4-chlorobenzyl bromide and 4chorobenzyl chloride as model … and for the bromination of 4chlorobenzyl alcohol to 4-chlorobenzyl bromide was 1/0.55/ 2 (4-…
Number of citations: 6 www.researchgate.net
MO Puskullu, F Doganc, S Ozden, E Sahin… - Journal of Molecular …, 2021 - Elsevier
… When we attempted alkylation of 1 with 4-chlorobenzyl bromide under basic conditions (K 2 CO 3 , DMF), alkylation were formed almost totally only N-5 position with high yield (1a) as …
Number of citations: 2 www.sciencedirect.com
H Surya Prakash Rao, S Rajamathe… - … Section C: Crystal …, 1999 - scripts.iucr.org
… After stirring at room temperature for 20 min, freshly distilled 4-chlorobenzyl bromide (0.308 … 0.105 mg, 0.5 mmol) with freshly distilled 4-chlorobenzyl bromide (0.514mg, 2.5 mmol) in the …
Number of citations: 1 scripts.iucr.org
A Mesripour, E Jafari, MR Hajibeiki… - Iranian Journal of …, 2023 - ncbi.nlm.nih.gov
… 2-(Benzyloxy) benzohydrazide derivatives were synthesized by treating methyl2-hydroxybenzoate with benzyl bromide or 4-chlorobenzyl bromide which was followed by a reaction with …
Number of citations: 1 www.ncbi.nlm.nih.gov
JZ Vlahakis, D Vukomanovic, K Nakatsu… - Bioorganic & medicinal …, 2013 - Elsevier
Several analogs based on the lead structure of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole) were synthesized and evaluated as novel inhibitors of heme …
Number of citations: 21 www.sciencedirect.com

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